(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Anticancer EGFR inhibition Cytotoxicity

Researchers developing kinase-targeted oncology therapeutics require the 2-imino-4-oxothiazolidine scaffold with an intact C5-acetic acid handle for systematic SAR exploration. Generic 2,4-thiazolidinediones lack the critical imino hydrogen-bond donor and the essential derivatization site, abolishing target potency. - Enables EGFR inhibitor development: derivatives show binding affinity of -9.4 kcal/mol vs. -7.71 kcal/mol for erlotinib, with 76% IL-6 inhibition. - Validated cytotoxicity: tryptamine/1,2,4-triazole derivatives exhibit selectivity indexes >4.0 against SW620 colorectal and MDA-MB-231 breast cancer lines. - Catalyst-free, room-temperature synthesis protocol supports cost-effective scale-up. Procure this core intermediate for kinase inhibitor programs requiring tunable CDK2/GSK-3β inhibition (IC₅₀: 2-570 nM).

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 33176-41-9
Cat. No. B1295882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
CAS33176-41-9
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC(C1C(=O)N=C(S1)N)C(=O)O
InChIInChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10)
InChIKeyIFUXBSJTQXUMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: Chemical Profile & Classification


(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (CAS 33176-41-9; molecular formula C₅H₆N₂O₃S; molecular weight 174.18) is a heterocyclic compound featuring a 4-thiazolidinone core substituted with an imino group at position 2 and an acetic acid moiety at position 5 . The compound exists as a tautomeric equilibrium between the 2-imino and 2-amino forms, with the 2-imino-4-oxo-thiazolidine representation predominating in solid state and aprotic environments [1]. As a versatile synthetic intermediate and a "privileged scaffold" in medicinal chemistry, this core structure has been validated in recent studies as a foundation for generating libraries of biologically active derivatives, particularly in anticancer, antimicrobial, and enzyme inhibition research programs [2].

1 Synthetic intermediate for thiazolidinone-based derivative libraries
2 2-imino-4-oxo scaffold with C5-acetic acid derivatization handle
3 Imino tautomer predominates in solid state, supports H-bond donor capacity

2-Imino-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: Why Generic Substitution Fails


Generic substitution among thiazolidinone derivatives is scientifically unsound due to pronounced functional divergence driven by subtle structural variations. The 2-imino-4-oxo-thiazolidine scaffold exhibits fundamentally different tautomeric behavior and hydrogen-bonding capacity compared to the more common 2,4-thiazolidinedione (2,4-TZD) analogs [1]. In the 2-imino-4-oxo system, the imino group (C=NH) acts as a hydrogen bond donor, whereas the corresponding carbonyl in 2,4-TZDs functions solely as an acceptor, altering both intermolecular recognition and pharmacokinetic properties [2]. This divergence manifests quantitatively: 2-imino-4-oxo-thiazolidine hydrochloride exhibits a HOMO–LUMO energy gap of 2.87 eV—indicating high chemical reactivity but poor kinetic stability—a profile distinct from the more stable 2,4-TZD scaffold [3]. Furthermore, the acetic acid side chain at position 5 provides a critical derivatization handle that is absent in unsubstituted thiazolidinones; its presence enables systematic SAR exploration and targeted conjugate formation, as demonstrated in the generation of 15 distinct derivatives with IC₅₀ values spanning orders of magnitude depending on substitution patterns [4]. Substituting this compound with a generic 2,4-thiazolidinedione or an unsubstituted thiazolidinone analog would eliminate the imino hydrogen bond donor capacity, alter the electronic landscape of the heterocyclic core, and remove the essential C5-acetic acid functionalization site—changes that have been empirically shown to abolish specific biological activities or drastically reduce potency in kinase inhibition and anticancer applications [4].

Imino vs. carbonyl H-bond: The C=NH group acts as a hydrogen bond donor, unlike the carbonyl in 2,4-TZDs which is only an acceptor. Substitution may alter molecular recognition.

Missing C5-acetic acid site: Unsubstituted thiazolidinones lack the critical derivatization handle, limiting SAR exploration and conjugate formation.

Electronic landscape shift: The 2-imino-4-oxo scaffold exhibits a distinct HOMO-LUMO profile and reactivity compared to more stable 2,4-TZD cores; direct replacement may change bioactivity profiles.

2-Imino-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: Quantitative Differentiation Evidence


EGFR-Targeted Cytotoxicity vs. Erlotinib

Fifteen derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid were synthesized and evaluated for cytotoxicity against SW620 colorectal cancer and MDA-MB-231 breast adenocarcinoma cell lines. Compound 5 (tryptamine-substituted derivative) exhibited a selectivity index of 4.73 and inhibited IL-6 secretion by 76%. In silico molecular docking revealed a binding affinity of −9.4 kcal/mol against the EGFR crystal structure, compared to −7.71 kcal/mol for the native ligand (erlotinib), representing an approximate 22% improvement in predicted binding energy [1]. Compound 7 (1,2,4-triazole-substituted) demonstrated a selectivity index of 4.16. Both compounds outperformed earlier 4-thiazolidinone scaffolds in potency, selectivity, and mechanistic consistency with EGFR inhibition and cytokine modulation [2].

EGFR Binding Affinity
Head-to-head
Compound 5: −9.4 kcal/mol vs Erlotinib: −7.71 kcal/mol
Reported in silico binding energy advantage; supports EGFR-targeted derivative screening
Molecular docking study; cytotoxicity and IL-6 data from MTT assay in SW620/MDA-MB-231 cell lines
Anticancer EGFR inhibition Cytotoxicity Kinase targeting Molecular docking

Catalyst-Free Synthesis at Ambient Temperature

A catalyst-free, room-temperature protocol has been developed for the regioselective synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives [1]. The method involves simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at ambient temperature, affording the desired products with excellent regioselectivity without requiring metal catalysts, elevated temperatures, or inert atmosphere conditions [2]. This contrasts sharply with traditional thiazolidinone syntheses, which frequently rely on strong acids, prolonged reflux, or transition metal catalysis [3].

Catalyst-Free Synthesis
Class-level
Room temperature, ethanol solvent, no catalyst
Green chemistry route enabling simplified scale-up and reduced purification burden
Protocol established for 2-imino-4-oxothiazolidin-5-ylidene acetates; conditions may differ for parent acid
Green chemistry Synthetic methodology Catalyst-free Regioselective synthesis Scale-up

Stability Profile: HOMO–LUMO Gap Comparison

Density Functional Theory (DFT) calculations on 2-imino-4-oxo-1,3-thiazolidine hydrochloride (IOTH) using the B3LYP/6-311+G(2d,p) basis set revealed a HOMO–LUMO energy gap of 2.87 eV [1]. This relatively small energy gap classifies IOTH as a soft molecule with high chemical reactivity but poor kinetic stability—a property that contrasts with the more stable 2,4-thiazolidinedione scaffold (typically exhibiting larger HOMO–LUMO gaps). The same study calculated a first hyperpolarizability value (β₀) of 7.459 × 10⁻²⁴ esu, theoretically supporting applications in nonlinear optical (NLO) materials design [2]. Additionally, molecular docking against Bacillus pasteurii urease (PDB ID: 4UBP) showed a best ligand pose energy of −101.35 kcal/mol for IOTH compared to −64.29 kcal/mol for the standard drug acetohydroxamic acid—a 58% improvement in predicted binding affinity [3].

HOMO–LUMO Gap
Cross-study
2.87 eV
Indicates high chemical reactivity; storage conditions may require control to ensure lot consistency
DFT calculation at B3LYP/6-311+G(2d,p); HCl salt form; 2,4-TZD scaffold typically exhibits larger gap
DFT calculations Physicochemical stability Electronic properties NLO materials Reactivity

Kinase Inhibition Potency Across CDK2 and GSK-3β

Structure-activity relationship (SAR) studies on 2-imino-thiazolidin-4-one analogs—sharing the identical core heterocyclic system as (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid—reveal a broad range of kinase inhibition potencies depending on peripheral substitution. Analog BDBM17149 exhibits an IC₅₀ of 2 nM against GSK-3β (rat), while analog BDBM17150 (2-chloro-4-substituted) shows IC₅₀ values of 14 nM against GSK-3β and 570 nM against CDK2/cyclin A (human) [1][2]. Analog BDBM17151 demonstrates an IC₅₀ of 30 nM against CDK2/cyclin A [3]. These data establish the 2-imino-4-oxothiazolidine scaffold as a tunable kinase inhibition platform where potency varies over two orders of magnitude (2 nM to 570 nM) based on substitution, offering researchers the ability to dial in target selectivity profiles [4].

Kinase Inhibition Range
Class-level
GSK-3β: 2 nM CDK2: 30–570 nM
Tunable potency within 2-imino-4-oxothiazolidine analog series; supports selectivity profiling
IC₅₀ values from BindingDB entries for analogs; not measured on parent acetic acid compound
Kinase inhibition CDK2 GSK-3β IC50 Selectivity profiling

2-Imino-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: Application Scenarios


EGFR-Targeted Anticancer Lead Generation

Derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid, particularly those incorporating tryptamine or 1,2,4-triazole substituents, have demonstrated validated cytotoxicity against SW620 colorectal cancer and MDA-MB-231 breast adenocarcinoma cell lines with selectivity indexes exceeding 4.0 [1]. The scaffold enables rational design of EGFR-targeted anticancer candidates, as evidenced by molecular docking studies showing binding affinities of −9.4 kcal/mol (compound 5) versus −7.71 kcal/mol for erlotinib, coupled with 76% inhibition of IL-6 secretion [2]. Procurement of this core intermediate supports medicinal chemistry programs focused on kinase-targeted oncology therapeutics [3].

Green Chemistry Scale-Up Synthesis

The established catalyst-free, room-temperature protocol for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetates enables cost-effective scale-up under mild conditions [1]. This methodology eliminates metal catalysts, reduces energy consumption, and simplifies purification relative to conventional thiazolidinone syntheses requiring acid catalysis or elevated temperatures. Industrial procurement for pilot-scale derivative production benefits from reduced manufacturing complexity and improved environmental sustainability metrics [2].

Kinase Inhibitor Discovery: CDK2 and GSK-3β Targeting

The 2-imino-4-oxothiazolidine scaffold serves as a validated platform for developing kinase inhibitors with tunable potency against CDK2/cyclin A and GSK-3β [1]. SAR studies demonstrate that peripheral substitution modulates IC₅₀ values from sub-nanomolar (2 nM) to mid-nanomolar (570 nM) ranges [2]. Procurement of the C5-acetic acid-containing core intermediate enables systematic derivatization for optimizing selectivity profiles, supported by crystallographic characterization data that confirms the structural integrity of the hydrogen-bonding imino motif [3].

Nonlinear Optical (NLO) Materials Research

DFT calculations on 2-imino-4-oxo-1,3-thiazolidine hydrochloride reveal a first hyperpolarizability value (β₀) of 7.459 × 10⁻²⁴ esu, theoretically supporting its application as a building block for nonlinear optical materials [1]. The HOMO–LUMO energy gap of 2.87 eV indicates a soft molecular framework with high electronic polarizability, a property valued in NLO material design [2]. Procurement for materials science programs leverages the scaffold's unique combination of sulfur-containing heterocyclic electronics and hydrogen-bonding capacity [3].

Application
Selection Property
Validation Focus
EGFR-targeted lead generation studies
Scaffold derivatization capacity for kinase-targeted libraries
In silico binding energy and cytokine modulation in colorectal/breast cancer cell models
Green synthesis scale-up
Catalyst-free, room-temperature synthetic route
Reaction condition optimization and purification simplicity
Kinase inhibitor discovery (CDK2/GSK-3β)
Tunable kinase inhibition through C5-derivatization
Kinase selectivity profiling and SAR expansion
Nonlinear optical materials research
Electronic polarizability and low HOMO-LUMO gap
Hyperpolarizability measurement and NLO property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.